molecular formula C20H16ClN3O5S B4000311 N-(3-chlorophenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide

N-(3-chlorophenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide

Cat. No.: B4000311
M. Wt: 445.9 g/mol
InChI Key: NHTDJMFNKBCIMN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C20H16ClN3O5S and its molecular weight is 445.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.0499195 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Polymer Materials

Aromatic poly(sulfone sulfide amide imide)s are identified as a new class of soluble thermally stable polymers. These polymers, synthesized through a process that involves nucleophilic chloro displacement and reduction reactions, exhibit remarkable properties such as thermal stability, solubility, and inherent viscosity, making them suitable for high-performance applications (Mehdipour-Ataei & Hatami, 2007).

Medicinal Chemistry and Drug Design

In medicinal chemistry, novel acridine and bis-acridine sulfonamides have been developed with significant inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds are synthesized starting from 4-amino-N-(4-sulfamoylphenyl)benzamide, showcasing potential in drug design and development for treating conditions associated with deregulated carbonic anhydrase activity (Ulus et al., 2013).

Antimicrobial and Anticancer Agents

Research into sulfonamide derivatives reveals their potential as pro-apoptotic agents in cancer cells. These compounds, including N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride, demonstrate in vitro anti-cancer activity by inducing mRNA expression of pro-apoptotic genes and activating p38/ERK phosphorylation, highlighting their utility in therapeutic strategies against various cancers (Cumaoğlu et al., 2015).

Additionally, novel sulfonamide compounds have been synthesized for antimicrobial activity studies. These studies are crucial for developing new antimicrobial agents, especially in the context of increasing resistance to existing drugs. Research in this area focuses on understanding the structure-activity relationships to design more effective antimicrobial compounds (Patel et al., 2011).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[(2-methyl-5-nitrophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S/c1-13-9-10-16(24(26)27)12-19(13)30(28,29)23-18-8-3-2-7-17(18)20(25)22-15-6-4-5-14(21)11-15/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTDJMFNKBCIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.